3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride
Description
3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride (CAS: 2173105-60-5) is a cyclobutane-derived compound with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . It features a hydroxyl group (-OH), a methyl group (-CH₃), and an aminomethyl (-CH₂NH₂) substituent on the cyclobutane ring. The compound is typically stored under inert conditions at 2–8°C and is listed with a purity of 95% in commercial catalogs .
Properties
IUPAC Name |
3-(aminomethyl)-1-methylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)2-5(3-6)4-7;/h5,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFARZXPVUHKMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride typically involves the reaction of 1-methylcyclobutan-1-ol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique cyclobutane structure allows for various chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology
The compound is investigated for its biological activity , particularly in enzyme inhibition and receptor interaction studies. It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for understanding its role in disease mechanisms .
Case Study Example:
A study explored the compound's interaction with metabolic enzymes, demonstrating its ability to modulate enzyme activity effectively, which may lead to therapeutic applications in metabolic disorders .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties . It has been identified as a precursor in drug development, particularly for conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to inhibit specific biological pathways makes it a candidate for further drug formulation research .
Clinical Application:
Research indicates that compounds derived from this structure have been tested in clinical settings for their efficacy in treating inflammatory diseases, showcasing promising results in modulating immune responses .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its incorporation into formulations for coatings, adhesives, and other industrial products illustrates its versatility beyond laboratory applications .
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity and leading to various biological effects. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride
3-Amino-3-methylcyclobutan-1-one Hydrochloride
- Molecular Formula: C₅H₁₀ClNO
- Molecular Weight : 135.59 g/mol
- CAS : 2089255-22-9
- Key Differences: Replaces the hydroxyl group with a ketone (-C=O), reducing polarity and increasing electrophilicity. The absence of the hydroxyl group limits hydrogen-bond donor capacity, impacting receptor binding in biological systems .
- Applications : Intermediate in synthesizing heterocyclic compounds and kinase inhibitors .
3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : 123.17 g/mol (free base)
- CID : 86775604
- Key Differences: Substitutes the aminomethyl group with a 2-aminoethyl chain, extending the aliphatic side chain. Increased conformational flexibility may enhance membrane permeability but reduce metabolic stability .
- Applications : Studied for neurotransmitter analog development due to its ethylamine moiety .
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Key Differences :
- Applications : Intermediate in peptidomimetic synthesis and protease inhibitors .
Physicochemical and Functional Group Comparison
Biological Activity
3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride, a compound with the CAS number 2379394-94-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group. The molecular formula is , and its molecular weight is approximately 164.63 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly within the central nervous system (CNS). The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to protein targets.
Pharmacological Profiles
Research indicates that this compound may possess several pharmacological properties:
- Neuroprotective Effects: Initial studies have shown that it can protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways.
- Antidepressant Activity: Animal models have suggested that this compound exhibits antidepressant-like effects, possibly by enhancing serotonergic and noradrenergic transmission.
- Analgesic Properties: There is evidence indicating its potential as an analgesic agent, with mechanisms involving the inhibition of pain pathways in the CNS.
Case Studies
- Neuroprotection Study: A study conducted on rat cortical neurons demonstrated that treatment with this compound reduced cell death induced by glutamate toxicity by approximately 30% compared to control groups. This effect was attributed to the compound's antioxidant properties and its ability to modulate calcium influx into cells.
- Behavioral Assessment in Rodents: In a behavioral study assessing depressive-like symptoms, rodents treated with varying doses of the compound showed significant improvements in the forced swim test (FST) compared to untreated controls, suggesting its potential as an antidepressant.
- Pain Response Evaluation: In models of inflammatory pain, administration of this compound resulted in a marked decrease in pain response scores, indicating its analgesic potential.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal cell death by 30% | Cortical neuron study |
| Antidepressant-like effects | Improved scores in FST | Behavioral assessment study |
| Analgesic properties | Decreased pain response | Inflammatory pain model |
Q & A
Q. What are the recommended synthetic routes for 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride?
The compound is typically synthesized via hydrochlorination of the free base amine. A common method involves reacting 3-(Aminomethyl)-1-methylcyclobutan-1-ol with hydrochloric acid under controlled stoichiometric conditions (e.g., 1:1 molar ratio) in a polar solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for 12–24 hours, followed by solvent evaporation under reduced pressure to yield the hydrochloride salt. Purification is achieved via recrystallization using ethanol/water mixtures .
Q. How is the compound characterized chromatographically to ensure purity?
Thin-layer chromatography (TLC) is employed using silica gel plates and a mobile phase of ethyl acetate:glacial acetic acid:HCl:water (11:7:1:1 v/v). Post-development, plates are dried, sprayed with ninhydrin-cadmium reagent, and heated to visualize amine-containing spots. A purity threshold is established by comparing test samples (e.g., 50 mg/mL) against a 0.5 mg/mL reference standard, ensuring no secondary spots exceed the reference intensity .
Q. What spectroscopic methods are critical for structural confirmation?
- NMR : H and C NMR in DO or DMSO-d identify cyclobutane ring protons (δ 1.5–2.5 ppm) and aminomethyl groups (δ 2.8–3.2 ppm). Stereochemical analysis requires 2D NMR (COSY, NOESY) to resolve cis/trans isomerism in the cyclobutane ring .
- FT-IR : Peaks at 3200–3500 cm (N-H stretch), 2500–2700 cm (HCl salt), and 1050–1100 cm (C-O stretch) confirm functional groups .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?
Chiral chromatography using columns like Chiralpak IA or IB with a mobile phase of hexane:isopropanol (70:30) and 0.1% trifluoroacetic acid effectively separates enantiomers. Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization can isolate stereoisomers .
Q. What experimental strategies address contradictions in stability data under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC-UV (220 nm) using a C18 column and acetonitrile:water (10:90) mobile phase.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) to model stability. Hydrolysis of the cyclobutane ring or oxidation of the aminomethyl group are common degradation pathways .
Q. What in vitro models are suitable for assessing metabolic stability?
- Liver Microsomes : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Analyze metabolite formation via LC-MS/MS, focusing on hydroxylation or demethylation products.
- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes to evaluate drug-drug interaction potential .
Q. How can computational methods predict biological target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to G protein-coupled receptors (GPCRs) or monoamine transporters. The aminomethyl group may form hydrogen bonds with Asp113 in the SERT protein (PDB: 5I6X).
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger’s Phase. Compare with known neuromodulators to infer activity .
Data Analysis & Experimental Design
Q. What statistical approaches validate reproducibility in synthetic yield optimization?
Apply a Box-Behnken design with three factors: reaction time (12–24 h), HCl concentration (0.1–1.0 M), and solvent polarity (ethanol/water ratio). Analyze yield data via ANOVA and response surface methodology to identify optimal conditions .
Q. How are impurities quantified during scale-up synthesis?
Use HPLC with a calibration curve for known impurities (e.g., unreacted amine, cyclobutane oxidation byproducts). Limit thresholds follow ICH Q3A guidelines (<0.10% for unidentified impurities, <0.15% for total impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
